molecular formula C14H17ClO B7940289 3-Chlorophenyl cycloheptyl ketone CAS No. 1443310-47-1

3-Chlorophenyl cycloheptyl ketone

Cat. No.: B7940289
CAS No.: 1443310-47-1
M. Wt: 236.73 g/mol
InChI Key: RNGPQOVNQHHDRB-UHFFFAOYSA-N
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Description

3-Chlorophenyl cycloheptyl ketone is an organic compound characterized by a chlorinated aromatic ring attached to a cycloheptyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl cycloheptyl ketone typically involves the reaction of 3-chlorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the cycloheptanone to form the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 3-Chlorobenzoic acid or its esters.

    Reduction: 3-Chlorophenyl cycloheptyl alcohol.

    Substitution: Various substituted 3-chlorophenyl derivatives.

Scientific Research Applications

3-Chlorophenyl cycloheptyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorophenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorinated aromatic ring may also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Chlorophenyl cyclopentyl ketone
  • 3-Chlorophenyl cyclohexyl ketone
  • 3-Chlorophenyl cyclooctyl ketone

Comparison: 3-Chlorophenyl cycloheptyl ketone is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its five-, six-, and eight-membered counterparts. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

(3-chlorophenyl)-cycloheptylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGPQOVNQHHDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278032
Record name Methanone, (3-chlorophenyl)cycloheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443310-47-1
Record name Methanone, (3-chlorophenyl)cycloheptyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443310-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-chlorophenyl)cycloheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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